molecular formula C20H24N4OS B2695403 MGH-CP1 CAS No. 896657-58-2

MGH-CP1

Cat. No.: B2695403
CAS No.: 896657-58-2
M. Wt: 368.5 g/mol
InChI Key: UUKXOVBCMOZQNC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of MGH-CP1, also known as N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide or 2-((1H-1,2,4-Triazol-5-yl)thio)-N-(4-(adamantan-1-yl)phenyl)acetamide, are the TEAD2 and TEAD4 transcription factors . These transcription factors bind to the transcription co-activators YAP/TAZ and control the transcriptional output of the Hippo pathway .

Mode of Action

This compound inhibits the auto-palmitoylation of TEAD2 and TEAD4 . It binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . In cells, this compound maintains TEAD stability and TEAD-Vgll4 repressor complex and allosterically inhibits TEAD-YAP association and YAP-induced transcriptional activation .

Biochemical Pathways

This compound affects the Hippo pathway, a key regulator of organ size and tumorigenesis . By inhibiting the TEAD-YAP complex, this compound suppresses the transcriptional output of the Hippo pathway . This results in the suppression of Myc expression, inhibition of epithelial over-proliferation, and induction of apoptosis .

Pharmacokinetics

It is noted that this compound is orally active , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TEAD-mediated transcription, blocking of cell over-proliferation, suppression of Myc expression, and induction of apoptosis . In addition, this compound treatment correlates significantly with YAP-dependency in a broad range of human cancer cells .

Action Environment

It is noted that this compound blocks yap-dependent liver overgrowth induced by liver-specific lats1/2 deletion in mice and inhibits xenograft tumor growth of human uveal melanoma cells in vivo . This suggests that the compound’s action may be influenced by the specific cellular and tissue environments in which it is applied.

Biochemical Analysis

Biochemical Properties

MGH-CP1 plays a crucial role in biochemical reactions by interacting with TEAD transcription factors . It binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This interaction inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can decrease the palmitoylation levels of endogenous or ectopically expressed TEAD proteins in cells . When used in conjunction with Lats1/2 deletion, this compound can suppress Myc expression, inhibit epithelial over-proliferation, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TEAD transcription factors. This compound binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This displacement inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound exhibits dose-dependent and potent inhibition of TEAD2/4 auto-palmitoylation in vitro

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound (75mg/kg; PO; daily, for 2 weeks) inhibits the palmitoylation of TEAD proteins in the intestinal epithelium in wild-type mice

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MGH-CP1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is typically produced in research laboratories under controlled conditions to ensure high purity and consistency .

Scientific Research Applications

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKXOVBCMOZQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896657-58-2
Record name N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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